molecular formula C19H32O3 B14485197 Methyl 11-(5-propylfuran-2-YL)undecanoate CAS No. 64137-45-7

Methyl 11-(5-propylfuran-2-YL)undecanoate

Cat. No.: B14485197
CAS No.: 64137-45-7
M. Wt: 308.5 g/mol
InChI Key: IXFJLFVQLGNLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 11-(5-propylfuran-2-YL)undecanoate is a furan fatty acid ester, a class of compounds known for their unique structural features and potential biological activities. This compound features a furan ring substituted with a propyl group at the 5-position and an undecanoate chain esterified with a methyl group. Furan fatty acids are found in various natural sources and have been studied for their antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 11-(5-propylfuran-2-YL)undecanoate typically involves the esterification of 11-(5-propylfuran-2-YL)undecanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by distillation or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated sample preparation systems can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 11-(5-propylfuran-2-YL)undecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 11-(5-propylfuran-2-YL)undecanoate has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 11-(5-propylfuran-2-YL)undecanoate involves its antioxidant properties. The furan ring can scavenge free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets and pathways involved in cellular redox regulation and inflammation .

Comparison with Similar Compounds

Methyl 11-(5-propylfuran-2-YL)undecanoate can be compared with other furan fatty acids, such as:

These compounds share the furan ring structure but differ in the length and substitution pattern of their alkyl chains, which can influence their reactivity and biological activities.

Properties

CAS No.

64137-45-7

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 11-(5-propylfuran-2-yl)undecanoate

InChI

InChI=1S/C19H32O3/c1-3-12-17-15-16-18(22-17)13-10-8-6-4-5-7-9-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

IXFJLFVQLGNLLA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(O1)CCCCCCCCCCC(=O)OC

Origin of Product

United States

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